

"Pyrazine-2,3-dicarboxamide CAS number and IUPAC name"

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Pyrazine-2,3-dicarboxamide

Cat. No.: B189462

[Get Quote](#)

In-Depth Technical Guide: Pyrazine-2,3-dicarboxamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **Pyrazine-2,3-dicarboxamide**, including its chemical identity, physicochemical properties, detailed synthesis protocols, and logical workflows for its characterization. This document is intended to serve as a valuable resource for professionals in research and development.

Chemical Identity

Identifier	Value
IUPAC Name	pyrazine-2,3-dicarboxamide[1]
CAS Number	6164-78-9[1]
Molecular Formula	C ₆ H ₆ N ₄ O ₂ [1]
Molecular Weight	166.14 g/mol [1]
Canonical SMILES	C1=CN=C(C(=N1)C(=O)N)C(=O)N[1]
InChI Key	TZMYZOQDDVSLJU-UHFFFAOYSA-N[1]

Quantitative Data

Physicochemical Properties of Pyrazine-2,3-dicarboxamide

The following table summarizes the computed physicochemical properties of **Pyrazine-2,3-dicarboxamide**.

Property	Value	Source
XLogP3	-2	PubChem[1]
Hydrogen Bond Donor Count	2	PubChem[1]
Hydrogen Bond Acceptor Count	4	PubChem[1]
Rotatable Bond Count	2	PubChem[1]
Exact Mass	166.04907545 Da	PubChem[1]
Monoisotopic Mass	166.04907545 Da	PubChem[1]
Topological Polar Surface Area	112 Å ²	PubChem[1]
Heavy Atom Count	12	PubChem[1]

Physicochemical Properties of Pyrazine-2,3-dicarboxylic Acid (Precursor)

Experimental data for the key precursor, Pyrazine-2,3-dicarboxylic acid, is more readily available and is provided below for context in synthesis and handling.

Property	Value	Source
CAS Number	89-01-0	
Molecular Formula	C ₆ H ₄ N ₂ O ₄	[2]
Molecular Weight	168.11 g/mol	[2]
Melting Point	193 °C (decomposes)	[3]
Boiling Point (estimated)	449.00 to 450.00 °C @ 760.00 mm Hg	[3]
Solubility in Water (estimated)	4.329e+005 mg/L @ 25 °C	[3]
Solubility	Soluble in alcohol. [3] Well soluble in water, methanol, acetone, and ethyl acetate; slightly soluble in ethanol, ether, chloroform, benzene, and petroleum ether. [4]	
Acidity (pKa)	pKa1 = 2.23, pKa2 = 4.64	

Experimental Protocols

Synthesis of Pyrazine-2,3-dicarboxylic Acid from Quinoxaline

A common and well-documented method for synthesizing the precursor, Pyrazine-2,3-dicarboxylic acid, is through the oxidation of quinoxaline.

Materials:

- Quinoxaline
- Potassium permanganate (KMnO₄)
- Water
- 36% Hydrochloric acid (HCl)

- Acetone
- 5-L round-bottomed flask with a wide neck
- Mechanical stirrer
- Steam bath
- Large Büchner funnel

Procedure:

- In a 5-L round-bottomed flask, dissolve 880 g (5.57 moles) of potassium permanganate in 4 L of hot water (90–100°C).
- To this solution, add 130 g (1.0 mole) of quinoxaline.
- Heat the mixture on a steam bath with vigorous stirring for 4 hours.
- After the heating period, filter the hot mixture by suction through a large Büchner funnel to remove the manganese dioxide precipitate.
- Wash the manganese dioxide cake with 1 L of fresh, hot water and add the washings to the filtrate. Repeat this washing step.
- Evaporate the total filtrate under reduced pressure on a steam bath to a volume of approximately 3 L.
- Cautiously add 550 ml (6.6 moles) of 36% hydrochloric acid to the solution while stirring or swirling.
- Continue the evaporation under reduced pressure until a moist cake of solid potassium chloride and Pyrazine-2,3-dicarboxylic acid remains.
- Transfer the moist solid to a Büchner funnel and press it as dry as possible.
- Extract the crude product from the potassium chloride by boiling it with 1.5 L of acetone. Filter the hot acetone solution.

- Cool the acetone filtrate to 0–5°C to crystallize the Pyrazine-2,3-dicarboxylic acid.
- Collect the crystals by filtration, wash with a small amount of cold acetone, and dry at 100°C. The yield is typically 126–130 g (75–77%).^{[5][6]}

Proposed Synthesis of Pyrazine-2,3-dicarboxamide

While a specific, detailed protocol for the synthesis of **Pyrazine-2,3-dicarboxamide** is not extensively documented in the readily available literature, a standard two-step procedure can be proposed based on the chemistry of its precursor, Pyrazine-2,3-dicarboxylic acid, and general organic synthesis principles. This involves the conversion of the dicarboxylic acid to a more reactive derivative, such as a diacyl chloride, followed by amidation.

Step 1: Synthesis of Pyrazine-2,3-dicarbonyl dichloride

Materials:

- Pyrazine-2,3-dicarboxylic acid
- Thionyl chloride (SOCl_2)
- Dimethylformamide (DMF, catalytic amount)
- Anhydrous toluene or another suitable inert solvent
- Round-bottom flask with a reflux condenser and a gas outlet to a trap

Procedure:

- Suspend Pyrazine-2,3-dicarboxylic acid in an excess of thionyl chloride in a round-bottom flask equipped with a reflux condenser.
- Add a catalytic amount of DMF.
- Gently reflux the mixture until the evolution of HCl and SO_2 gases ceases and the solid has completely dissolved.
- Remove the excess thionyl chloride by distillation under reduced pressure.

- The resulting crude Pyrazine-2,3-dicarbonyl dichloride can be used in the next step, with or without further purification.

Step 2: Amidation of Pyrazine-2,3-dicarbonyl dichloride

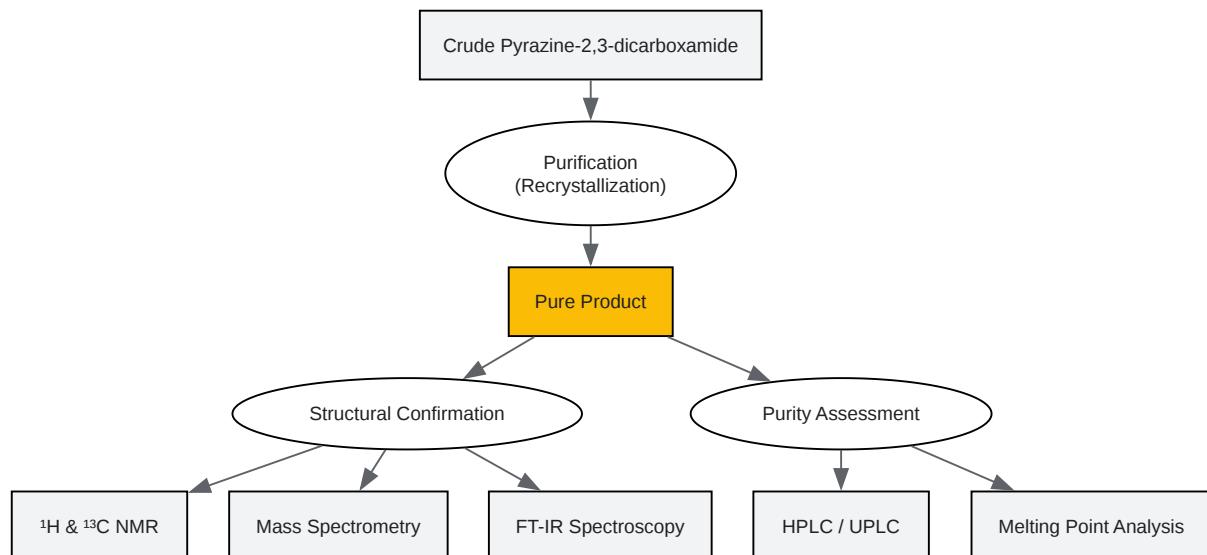
Materials:

- Pyrazine-2,3-dicarbonyl dichloride
- Concentrated aqueous ammonia (NH_4OH) or anhydrous ammonia (NH_3) gas
- An appropriate solvent (e.g., dioxane, THF, or a biphasic system)
- Ice bath

Procedure:

- Dissolve the crude Pyrazine-2,3-dicarbonyl dichloride in a suitable anhydrous solvent and cool the solution in an ice bath.
- Slowly add an excess of concentrated aqueous ammonia with vigorous stirring. Alternatively, bubble anhydrous ammonia gas through the solution.
- A precipitate of **Pyrazine-2,3-dicarboxamide** should form.
- After the addition is complete, allow the mixture to warm to room temperature and stir for several hours to ensure the reaction goes to completion.
- Collect the solid product by filtration.
- Wash the product with cold water to remove any ammonium chloride, and then with a small amount of a cold organic solvent (e.g., ethanol or ether).
- The crude **Pyrazine-2,3-dicarboxamide** can be purified by recrystallization from a suitable solvent, such as water or an alcohol-water mixture.

Mandatory Visualizations


Synthesis Pathway of Pyrazine-2,3-dicarboxamide

[Click to download full resolution via product page](#)

Caption: Synthesis pathway of **Pyrazine-2,3-dicarboxamide** from Quinoxaline.

General Experimental Workflow for Characterization

[Click to download full resolution via product page](#)

Caption: General workflow for the characterization of **Pyrazine-2,3-dicarboxamide**.

Biological Context

While specific signaling pathways involving **Pyrazine-2,3-dicarboxamide** are not well-documented in current literature, the pyrazine moiety is a common scaffold in biologically active compounds. Pyrazine derivatives have been investigated for a wide range of pharmacological

activities, including antimicrobial and antitumor effects. The dicarboxamide functional groups can participate in hydrogen bonding, which is crucial for interactions with biological targets such as enzymes and receptors. Further research is required to elucidate the specific biological roles and mechanisms of action of **Pyrazine-2,3-dicarboxamide**.

Safety Information

Safety data for **Pyrazine-2,3-dicarboxamide** is not readily available. However, based on the Safety Data Sheets (SDS) for the closely related precursor, Pyrazine-2,3-dicarboxylic acid, the following precautions should be considered as a minimum:

- Hazard Statements: May cause skin irritation, serious eye irritation, and respiratory irritation.
[\[7\]](#)[\[8\]](#)
- Precautionary Measures:
 - Avoid breathing dust.[\[8\]](#)
 - Use in a well-ventilated area.[\[8\]](#)
 - Wear protective gloves, eye protection, and protective clothing.[\[8\]](#)
 - Wash hands thoroughly after handling.[\[8\]](#)
 - Store in a tightly closed container in a dry, well-ventilated place.[\[7\]](#)

It is imperative to consult a full Safety Data Sheet and perform a thorough risk assessment before handling this chemical.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Pyrazine-2,3-dicarboxamide | C6H6N4O2 | CID 73173 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 2. 2,3-Pyrazinedicarboxylic acid | C6H4N2O4 | CID 66628 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 3. 2,3-pyrazine dicarboxylic acid, 89-01-0 [thegoodsentscompany.com]
- 4. researchgate.net [researchgate.net]
- 5. Heterocyclic Chemistry: SYNTHESIS OF 2,3-PYRAZINEDICARBOXYLIC ACID
[hetchem.blogspot.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. WERCS Studio - Application Error [assets.thermofisher.com]
- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- To cite this document: BenchChem. ["Pyrazine-2,3-dicarboxamide CAS number and IUPAC name"]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b189462#pyrazine-2-3-dicarboxamide-cas-number-and-iupac-name]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com